N-(1,3-benzodioxol-5-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a cyclopentyl group, and a pyrrolidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate electrophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the benzodioxole moiety, the cyclopentyl group, and the pyrrolidine carboxamide through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Known for its anticancer activity under glucose starvation conditions.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: An N-acyl-amino acid with potential biological activities.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c20-16-7-11(9-19(16)13-3-1-2-4-13)17(21)18-12-5-6-14-15(8-12)23-10-22-14/h5-6,8,11,13H,1-4,7,9-10H2,(H,18,21) |
InChI Key |
BILCRONZFNXAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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